4-Chlorobutyl benzoate 4-Chlorobutyl benzoate
Brand Name: Vulcanchem
CAS No.: 946-02-1
VCID: VC2482504
InChI: InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
SMILES: C1=CC=C(C=C1)C(=O)OCCCCCl
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol

4-Chlorobutyl benzoate

CAS No.: 946-02-1

Cat. No.: VC2482504

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobutyl benzoate - 946-02-1

Specification

CAS No. 946-02-1
Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
IUPAC Name 4-chlorobutyl benzoate
Standard InChI InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Standard InChI Key XFFQVVCNZAYQSJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)OCCCCCl
Canonical SMILES C1=CC=C(C=C1)C(=O)OCCCCCl

Introduction

Chemical Identity and Structural Characteristics

4-Chlorobutyl benzoate represents an important class of functionalized esters containing both carboxylate and haloalkyl groups. The compound is identified by several standard chemical identifiers in scientific databases and literature.

Molecular Identity

The compound's formal identification includes multiple standardized chemical identifiers:

IdentifierValueSource
Molecular FormulaC₁₁H₁₃ClO₂
Molecular Weight212.673 g/mol
CAS Registry Number946-02-1
IUPAC Standard InChIInChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
IUPAC Standard InChIKeyXFFQVVCNZAYQSJ-UHFFFAOYSA-N

The structural composition of 4-chlorobutyl benzoate features a benzoate group (C₆H₅COO-) connected to a 4-chlorobutyl chain (-CH₂CH₂CH₂CH₂Cl). This arrangement presents a phenyl ring attached to a carbonyl group, which forms an ester linkage with the chlorobutyl chain. The terminal position of the chlorine atom on the butyl chain is particularly significant for the compound's chemical reactivity.

Physical Properties

4-Chlorobutyl benzoate exhibits physical properties typical of medium-sized esters with halogen substitution. Based on its structure and molecular weight, the compound would be expected to exist as a colorless to pale yellow liquid at standard temperature and pressure.

The documented boiling point of 413-416 K (approximately 140-143°C) at 0.007 bar pressure indicates relatively high thermal stability . This reduced pressure boiling point data was reported by Frinton Laboratories Inc. in 1986, representing one of the few experimentally verified physical properties for this specific compound in the scientific literature .

The presence of both polar functional groups (the ester linkage and the carbon-chlorine bond) and non-polar regions (the phenyl ring and alkyl chain) would confer moderate polarity to the molecule. This balanced polarity profile would influence solubility characteristics, suggesting limited water solubility but good solubility in common organic solvents like alcohols, ethers, and halogenated hydrocarbons.

Synthesis and Preparation Methods

The preparation of 4-chlorobutyl benzoate can be achieved through several synthetic routes, with esterification reactions being the most direct and commonly employed approach.

Esterification Reactions

The primary synthetic pathway involves the reaction between benzoic acid (or a benzoic acid derivative) and 4-chlorobutanol. This esterification can be represented by the following chemical equation:

C₆H₅COOH + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + H₂O

Several methodologies can facilitate this transformation:

  • Fischer esterification: Direct reaction of benzoic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating and removal of water to drive equilibrium toward product formation.

  • Acyl chloride method: Conversion of benzoic acid to benzoyl chloride using thionyl chloride or phosphorus pentachloride, followed by reaction with 4-chlorobutanol:

    • C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl

    • C₆H₅COCl + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + HCl

  • Mitsunobu reaction: Coupling of benzoic acid with 4-chlorobutanol using triphenylphosphine and a dialkyl azodicarboxylate (DEAD or DIAD) in an aprotic solvent.

  • Transesterification: Reaction of methyl or ethyl benzoate with 4-chlorobutanol in the presence of a suitable catalyst.

Optimization Parameters

The successful synthesis of 4-chlorobutyl benzoate requires careful optimization of various reaction parameters:

ParameterConsiderationsImpact on Synthesis
TemperatureTypically 60-120°CHigher temperatures accelerate reaction but may promote side reactions
CatalystAcid catalysts (H₂SO₄, p-TsOH) or base catalystsAffects reaction rate and selectivity
SolventToluene, benzene, or solvent-freeInfluences solubility and water removal efficiency
Reaction Time4-24 hours depending on conditionsLonger times increase conversion but may lead to degradation
Water RemovalAzeotropic distillation, molecular sievesCritical for driving equilibrium toward product formation
PurificationReduced pressure distillationImportant for obtaining high-purity product

The documented boiling point range of 413-416 K at 0.007 bar provides valuable guidance for purification via vacuum distillation .

Reactive SiteType of ReactionReagentsProductsConditions
Ester groupHydrolysisH₂O, H⁺ or OH⁻Benzoic acid + 4-chlorobutanolAcid or base, heat
Ester groupTransesterificationR-OH, catalystNew ester + 4-chlorobutanolAcid or base catalyst
Ester groupReductionLiAlH₄Benzyl alcohol + 4-chlorobutanolDry ether, 0°C → RT
Terminal ClNucleophilic substitutionNu⁻ (OH⁻, RO⁻, N₃⁻, etc.)4-substituted butyl benzoatesPolar aprotic solvents
Terminal ClEliminationStrong baseUnsaturated estersHigh temperature
Terminal ClGrignard formationMg, dry etherGrignard reagentAnhydrous conditions

Spectroscopic Characterization

Comprehensive spectroscopic analysis provides crucial information for confirming the structure and purity of 4-chlorobutyl benzoate.

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands associated with the key functional groups:

Functional GroupExpected Absorption (cm⁻¹)IntensityAssignment
Ester C=O1720-1740StrongCarbonyl stretching
Aromatic C=C1450-1600MediumRing stretching vibrations
C-O (ester)1200-1300StrongC-O stretching
C-Cl600-800MediumC-Cl stretching
Aromatic C-H3030-3080Weak to mediumAromatic C-H stretching
Aliphatic C-H2850-2950MediumAliphatic C-H stretching

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed structural information about 4-chlorobutyl benzoate:

¹H NMR Spectroscopy

The proton NMR spectrum would display several characteristic signals:

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic H7.4-8.1Multiplet5HPhenyl ring protons
-OCH₂-~4.3Triplet2HMethylene adjacent to ester
-CH₂Cl~3.6Triplet2HMethylene adjacent to Cl
-CH₂CH₂CH₂-1.8-2.0Multiplet4HMiddle methylene groups

¹³C NMR Spectroscopy

Carbon-13 NMR would show distinct signals for each carbon environment:

Carbon TypeExpected Chemical Shift (δ, ppm)Assignment
C=O~166Carbonyl carbon
Aromatic C (ipso)~130-133Quaternary aromatic carbon
Aromatic CH~128-130Aromatic CH carbons
-OCH₂-~64Methylene adjacent to ester oxygen
-CH₂Cl~44-45Methylene adjacent to chlorine
-CH₂CH₂-~26-29Middle methylene carbons

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:

Fragmentm/zRelative AbundanceAssignment
[M]⁺212/214MediumMolecular ion (chlorine isotope pattern)
[C₇H₅O₂]⁺121StrongBenzoyloxy fragment
[C₇H₅O]⁺105Very strongBenzoyl fragment
[C₆H₅]⁺77StrongPhenyl fragment
[C₄H₈Cl]⁺91/93MediumChlorobutyl fragment

The characteristic isotope pattern for chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) would be observable in the molecular ion and chlorine-containing fragments.

Applications in Research and Industry

The bifunctional nature of 4-chlorobutyl benzoate makes it valuable in various scientific and industrial applications.

Synthetic Organic Chemistry

In organic synthesis, 4-chlorobutyl benzoate serves as:

  • A versatile building block for constructing more complex molecules

  • A protected form of 4-chlorobutanol, where the ester serves as a protecting group

  • A linker molecule for joining two functional components through its dual reactive sites

  • A precursor for heterocycle synthesis through intramolecular cyclization reactions

Polymer Science

The compound's structure makes it suitable for various applications in polymer chemistry:

  • As a monomer or comonomer in polyesterification reactions

  • For polymer end-group modification via the reactive chlorine terminus

  • In the preparation of functionalized polyesters with pendant chloroalkyl groups

  • As a crosslinking agent in specialized polymer formulations

Pharmaceutical Research

Potential applications in pharmaceutical research include:

  • Synthesis of drug intermediates requiring specific spacer lengths

  • Development of prodrugs utilizing the hydrolyzable ester linkage

  • Creation of drug-conjugates where the 4-chlorobutyl chain serves as a linker

Materials Science

The compound may contribute to materials development through:

  • Surface modification of materials via esterification reactions

  • Preparation of functional coatings with specific wetting or adhesion properties

  • Development of stimuli-responsive materials based on its reactivity profile

Comparative Analysis with Related Compounds

Understanding the relationships between 4-chlorobutyl benzoate and structurally related compounds provides valuable insights into its chemical behavior.

Homologous Series Comparison

The properties of 4-chlorobutyl benzoate can be contextualized within the homologous series of chloroalkyl benzoates:

CompoundChain LengthExpected Boiling PointReactivity at ClFlexibility
2-Chloroethyl benzoateC₂Lower than 4-chlorobutylHigherLower
3-Chloropropyl benzoateC₃IntermediateIntermediateIntermediate
4-Chlorobutyl benzoateC₄413-416 K at 0.007 bar StandardStandard
5-Chloropentyl benzoateC₅Higher than 4-chlorobutylLowerHigher

As the chain length increases within this series, several trends become apparent:

  • Increasing boiling points

  • Decreasing reactivity of the terminal chlorine

  • Increasing conformational flexibility

  • Decreasing polarity per unit volume

Functional Group Variations

Comparison with compounds having different functional groups provides insight into structure-property relationships:

CompoundFunctional Group VariationProperty DifferencesReactivity Differences
4-Chlorobutyl benzoateStandard (Cl terminus)Moderate polaritySN2 reactions at Cl
4-Bromobutyl benzoateBr instead of ClHigher molecular weight, lower volatilityMore reactive in SN2 reactions
4-Iodobutyl benzoateI instead of ClMuch higher molecular weight, lowest volatilityHighest reactivity in SN2 reactions
4-Hydroxybutyl benzoateOH instead of ClHigher polarity, hydrogen bonding capabilityNucleophilic rather than electrophilic terminus
Butyl benzoateH instead of ClLower molecular weight, higher volatilityNo reactive electrophilic site at terminus

These comparisons illustrate how subtle structural modifications significantly impact physical properties and chemical reactivity, providing a framework for predicting behavior and designing synthetic strategies.

Future Research Directions

Several promising avenues exist for further investigation of 4-chlorobutyl benzoate:

  • Development of greener synthesis methods, potentially employing:

    • Biocatalysis using lipase enzymes

    • Flow chemistry for process intensification

    • Solvent-free or aqueous reaction conditions

  • Exploration of novel applications:

    • As building blocks for bioactive compounds

    • In the preparation of functionalized nanoparticles

    • For surface modification of biomaterials

  • Detailed structure-property relationship studies:

    • Comprehensive physical property measurements

    • Computational modeling of reactivity

    • Crystal structure determination of solid derivatives

  • Investigation of potential biological activities:

    • Antimicrobial properties

    • Enzyme inhibition studies

    • Structure-activity relationships in biological systems

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